molecular formula C10H16Cl2N4 B2372662 4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride CAS No. 2411308-34-2

4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride

Cat. No.: B2372662
CAS No.: 2411308-34-2
M. Wt: 263.17
InChI Key: BXHZRYWAXDRALH-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich tricyclic amine with a complex fused-ring system. Its molecular formula is C₁₁H₁₄Cl₂N₃, and molecular weight is 244.34 g/mol (as a dihydrochloride salt). Such compounds are often explored in medicinal chemistry for their ability to bind biological targets like enzymes or receptors.

Properties

IUPAC Name

4,6,13-triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4.2ClH/c11-10-12-5-7-8-3-1-2-6(13-8)4-9(7)14-10;;/h5-6,8,13H,1-4H2,(H2,11,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYOWQPRVBTPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3=NC(=NC=C3C(C1)N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions to form the tricyclic core.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production would also require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in alkylated or acylated products .

Scientific Research Applications

4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related tricyclic amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
4,6,13-Triazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-5-amine dihydrochloride (Target) C₁₁H₁₄Cl₂N₃ 244.34 Three nitrogen atoms in fused tricyclic system; dihydrochloride salt enhances solubility. High polarity due to amine groups; potential for hydrogen bonding.
6,11-Dimethyl-10-oxa-2,4,6-triazatricyclo[7.3.0.0³,⁷]dodeca-1,3(7),4,8,11-pentaen-5-amine C₁₀H₁₁N₃O 189.22 Contains one oxygen atom (oxa) and two methyl groups; smaller tricyclic core. Reduced solubility compared to dihydrochloride salts; increased lipophilicity.
2-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride C₁₁H₁₄Cl₂N₃O₂ 255.70 Two oxygen atoms (dioxa) and an ethylamine side chain; dihydrochloride salt. Enhanced solubility due to polar oxygen and amine groups; potential for CNS targeting.
Tricyclo[8.2.2.2⁴,⁷]hexadeca-1(13),4,6,10(14),11,15-hexaen-5-amine C₁₆H₁₆N 222.31 Larger hexadeca-ring system with six conjugated double bonds; single amine group. High planarity and extended π-system; possible applications in materials science.
1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,10-trien-5-one (Eseroline derivative) C₁₅H₁₇N₃O 255.32 Ethylidene and methyl substituents; ketone functional group. Pharmacological relevance (e.g., cholinesterase inhibition); moderate solubility.

Structural and Functional Insights

Nitrogen Content and Heteroatom Distribution

The target compound contains three nitrogen atoms in its tricyclic core, while others like the dioxa-diaza analog () replace two nitrogens with oxygen. This substitution reduces basicity but increases hydrogen-bonding capacity. The eseroline derivative () includes a ketone group, introducing electrophilic character absent in the amine-focused target compound.

Solubility and Salt Forms

Dihydrochloride salts (e.g., target compound and ) exhibit superior aqueous solubility compared to free bases (e.g., and ). For instance, the target’s solubility likely exceeds 50 mg/mL due to ionic interactions, whereas the methyl/oxa analog () may require organic solvents.

Pharmacological Potential

Compounds with ethylamine side chains () are often explored for central nervous system (CNS) penetration, while rigid tricyclic frameworks (e.g., target compound) may favor enzyme inhibition. The eseroline derivative’s ketone group is critical for acetylcholinesterase binding, a feature absent in the target.

Biological Activity

4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine; dihydrochloride is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms. Its molecular formula is C10H16Cl2N4, with a molecular weight of 263.17 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of 4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine; dihydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction often involves binding to enzymes or receptors, which modulates their activity and triggers various biochemical pathways relevant to disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi.

Table 1: Antimicrobial Activity of 4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine; Dihydrochloride

Pathogen TypeActivity ObservedReference
Gram-positive BacteriaInhibition (MIC < 50 µg/mL)
Gram-negative BacteriaModerate inhibition (MIC 50-100 µg/mL)
FungiInhibition (MIC < 100 µg/mL)

Anticancer Properties

In addition to its antimicrobial effects, the compound has shown promise in anticancer research. It has been investigated for its ability to induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that treatment with 4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine; dihydrochloride resulted in significant cytotoxicity against human breast cancer cells (MCF-7). The compound's mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Comparative Analysis with Similar Compounds

The biological activity of 4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine; dihydrochloride can be compared with similar compounds in terms of efficacy and mechanism:

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine; dihydrochlorideHighModerate
4-aminoquinoline derivativeModerateHigh
Benzimidazole derivativeLowHigh

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,6,13-Triazatricyclo[...] dihydrochloride with high purity?

  • Methodology : Synthesis optimization requires a combination of computational reaction path screening (e.g., quantum chemical calculations) and iterative experimental validation. For example, ICReDD’s approach integrates reaction path search algorithms to narrow down optimal conditions (e.g., solvent, temperature, catalyst) before lab testing, reducing trial-and-error . Statistical Design of Experiments (DoE) can further minimize experimental runs while evaluating variables like stoichiometry or reaction time .
  • Key Steps :

Use density functional theory (DFT) to model reaction pathways.

Apply DoE to identify critical parameters (e.g., pH, temperature).

Validate with HPLC or NMR for purity assessment .

Q. Which analytical techniques are optimal for characterizing this compound’s structure and purity?

  • Methodology : Multi-modal characterization is critical:

  • Structural Confirmation : X-ray crystallography (for solid-state structure) and ¹H/¹³C NMR (solution-state).
  • Purity Assessment : High-resolution mass spectrometry (HRMS) and reversed-phase HPLC with UV detection.
  • Salt Form Verification : FT-IR spectroscopy to confirm dihydrochloride formation (e.g., N–H and Cl⁻ peaks) .

Q. How can researchers determine solubility and stability under varying conditions (e.g., pH, temperature)?

  • Methodology :

  • Solubility : Use shake-flask or UV-spectrophotometry methods across solvents (e.g., water, DMSO) and pH buffers.
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products.
  • Data Interpretation : Apply Arrhenius kinetics to predict shelf-life under standard conditions .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and intermediates for synthesizing this compound?

  • Methodology :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states and intermediates (e.g., using Gaussian or ORCA software).
  • Machine Learning (ML) : Train models on existing triazine reaction datasets to predict regioselectivity or byproduct formation.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., via stopped-flow spectroscopy) .

Q. What strategies resolve discrepancies in pharmacological data (e.g., conflicting IC₅₀ values) across studies?

  • Methodology :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) using tools like PRISMA guidelines.
  • Controlled Replication : Standardize protocols (e.g., ATP-based viability assays) and include positive controls (e.g., doxorubicin).
  • Error Source Identification : Use multivariate regression to isolate variables (e.g., solvent DMSO concentration) affecting potency .

Q. What reactor designs are suitable for scaling synthesis while maintaining yield and minimizing byproducts?

  • Methodology :

  • Microreactor Systems : Enhance heat/mass transfer for exothermic reactions (e.g., flow chemistry setups).
  • Membrane Reactors : Enable in-situ separation of intermediates (e.g., nanofiltration for dihydrochloride isolation).
  • Process Simulation : Use Aspen Plus or COMSOL to model reactor parameters (e.g., residence time, pressure) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) between batches?

  • Methodology :

  • Batch Comparison : Use Principal Component Analysis (PCA) on NMR/HRMS datasets to identify outlier batches.
  • Contamination Checks : Perform elemental analysis (EA) for unexpected elements (e.g., residual catalyst metals).
  • Crystallography : Resolve ambiguities in tautomeric forms via single-crystal X-ray diffraction .

Methodological Tools and Frameworks

Category Tools/Techniques Application Example Reference
Synthesis DFT, DoE, Flow ChemistryOptimizing reaction conditions
Characterization HRMS, X-ray, HPLC-UVPurity and structure validation
Data Analysis PCA, ML, PRISMAResolving data discrepancies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.